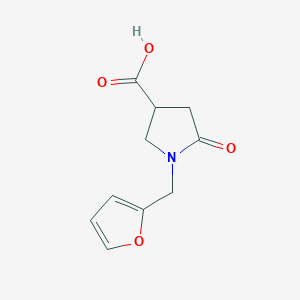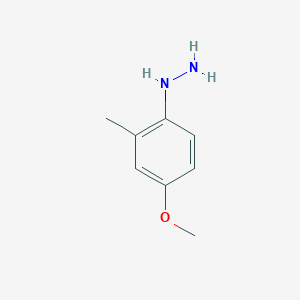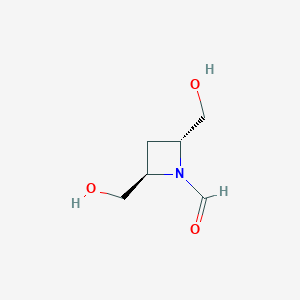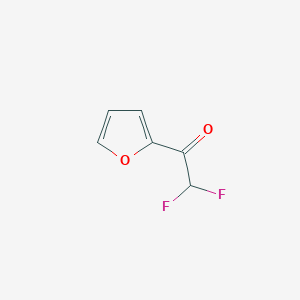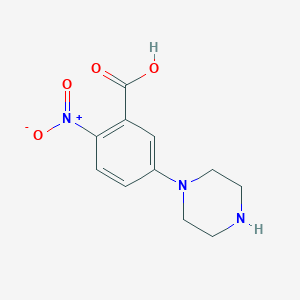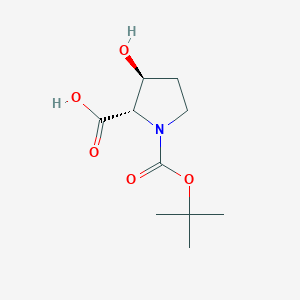
4-Pyridin-4-ylbutanal
概要
説明
科学的研究の応用
Applications in Chemical Synthesis and Coordination Chemistry
Pyridine Functionalization 4-Pyridin-4-ylbutanal, due to its pyridine structure, is significant in chemical synthesis, particularly in the functionalization of pyridines. Research indicates that pyridines are crucial across various chemical applications, such as pharmaceuticals, metal complex ligands, and battery technologies. The direct functionalization of pyridine C–H bonds, especially at the 4-position, is an important strategy for creating valuable pyridine derivatives. Heterocyclic phosphonium salts derived from pyridines have been employed as intermediates for multiple bond-forming processes, highlighting the versatility of pyridine compounds in synthetic chemistry (Dolewski, Hilton, & McNally, 2017).
Ligand Synthesis and Metal Coordination Pyridine derivatives, such as 4-Pyridin-4-ylbutanal, are utilized in the synthesis of complex ligands. These ligands exhibit unique properties and find applications in various fields, including luminescent lanthanide compounds for biological sensing and iron complexes demonstrating thermal and photochemical spin-state transitions. The rich coordination chemistry of pyridine derivatives underscores their importance in developing new materials with specific functional properties (Halcrow, 2005).
Applications in Material Science
Lanthanide-Metal Organic Frameworks (Ln-MOFs) 4-Pyridin-4-ylbutanal derivatives have been used in the construction of Ln-MOFs with mixed ligands. These frameworks exhibit solid-state luminescence properties and have been identified as selective sensing materials for specific ions and nitrobenzene derivatives-based explosives. The interaction between the free oxygen atoms of ether bonds in Ln-MOFs and metal ions plays a significant role in the sensing mechanism, demonstrating the compound's utility in material science, particularly in the development of sensitive and selective sensors (Zhang et al., 2018).
Applications in Biological Research
Plant Growth Research The 4-pyridine structure of 4-Pyridin-4-ylbutanal is relevant in the development of plant growth retardants, particularly those derived from pyridine structures. These retardants provide valuable insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. This indicates the compound's potential role in understanding and manipulating plant growth and development processes (Grossmann, 1990).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyridin-4-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNTTIGXNNPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466048 | |
| Record name | 4-pyridin-4-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192643-84-8 | |
| Record name | 4-Pyridinebutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192643-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyridin-4-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

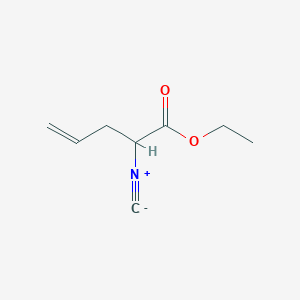
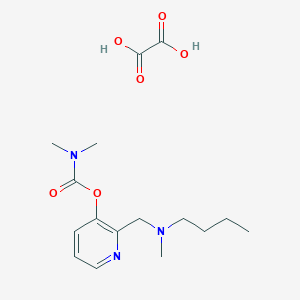
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
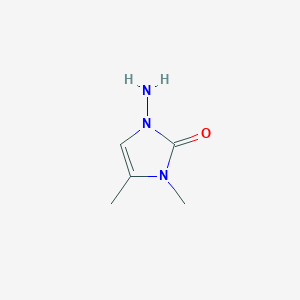
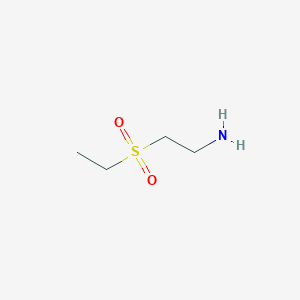
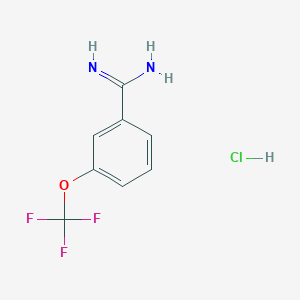
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
